molecular formula C13H18Cl2N2O B2648337 2-(4-Chlorophenyl)-1-(1,4-diazepan-1-yl)ethan-1-one hydrochloride CAS No. 1225290-82-3

2-(4-Chlorophenyl)-1-(1,4-diazepan-1-yl)ethan-1-one hydrochloride

Cat. No.: B2648337
CAS No.: 1225290-82-3
M. Wt: 289.2
InChI Key: AQZXUUHBFCPNJI-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1-(1,4-diazepan-1-yl)ethan-1-one hydrochloride is a synthetic organic compound It features a chlorophenyl group attached to an ethanone moiety, which is further linked to a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with 4-chlorobenzaldehyde and 1,4-diazepane.

    Step 1 Formation of Intermediate: The 4-chlorobenzaldehyde undergoes a condensation reaction with 1,4-diazepane in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to form an intermediate Schiff base.

    Step 2 Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the target compound.

    Hydrochloride Formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the synthesis may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the diazepane ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: N-oxides of the diazepane ring.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in transition metal-catalyzed reactions.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential inhibitor of enzymes due to its structural similarity to known bioactive molecules.

    Receptor Binding Studies: Used in studies to understand receptor-ligand interactions.

Medicine

    Pharmacological Research: Investigated for its potential as a therapeutic agent in treating neurological disorders.

    Drug Development: Serves as a lead compound in the development of new drugs.

Industry

    Chemical Manufacturing: Used in the production of specialty chemicals.

    Material Science:

Mechanism of Action

The compound exerts its effects primarily through interaction with biological targets such as enzymes and receptors. The chlorophenyl group enhances its binding affinity, while the diazepane ring provides structural rigidity. The ethanone moiety is crucial for its reactivity and interaction with active sites.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)-1-(1,4-diazepan-1-yl)ethanol: Similar structure but with an alcohol group instead of a ketone.

    2-(4-Chlorophenyl)-1-(1,4-diazepan-1-yl)ethan-1-one: The free base form without the hydrochloride salt.

    2-(4-Chlorophenyl)-1-(1,4-diazepan-1-yl)propan-1-one: A propanone derivative with a similar core structure.

Uniqueness

The hydrochloride salt form of 2-(4-Chlorophenyl)-1-(1,4-diazepan-1-yl)ethan-1-one is unique due to its enhanced solubility and stability, making it more suitable for pharmaceutical applications. Its specific structural features confer distinct biological activities compared to its analogs.

Properties

IUPAC Name

2-(4-chlorophenyl)-1-(1,4-diazepan-1-yl)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN2O.ClH/c14-12-4-2-11(3-5-12)10-13(17)16-8-1-6-15-7-9-16;/h2-5,15H,1,6-10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQZXUUHBFCPNJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C(=O)CC2=CC=C(C=C2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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